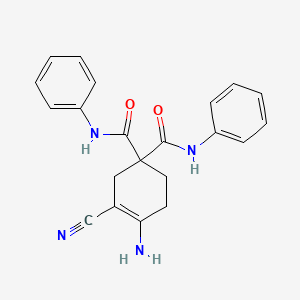![molecular formula C18H24N4O2 B14397010 N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea CAS No. 88421-16-3](/img/structure/B14397010.png)
N-Butyl-N'-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Butyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea is a chemical compound known for its unique structure and potential applications in various fields. This compound features a pyridazinone core, which is a six-membered ring containing two nitrogen atoms and a ketone group. The presence of the butyl and phenyl groups further enhances its chemical properties, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Butyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea typically involves a multi-step process. One common method starts with the preparation of the pyridazinone core, followed by the introduction of the butyl and phenyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to control temperature, pressure, and other reaction parameters. The use of continuous flow reactors and advanced purification techniques can help in achieving consistent quality and efficiency in production.
Analyse Des Réactions Chimiques
Types of Reactions
N-Butyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine-containing compounds.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It has shown potential in biological assays, particularly in studying enzyme interactions and cellular processes.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which N-Butyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea exerts its effects involves interactions with specific molecular targets. The pyridazinone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other pyridazinone derivatives, such as N-Butyl-N’-[6-(6-oxo-3-phenylpyridazin-1(6H)-yl)hexyl]urea . These compounds share the pyridazinone core but differ in the length and nature of the substituent groups.
Uniqueness
What sets N-Butyl-N’-[3-(6-oxo-3-phenylpyridazin-1(6H)-yl)propyl]urea apart is its specific combination of functional groups, which confer unique chemical and biological properties
Propriétés
Numéro CAS |
88421-16-3 |
|---|---|
Formule moléculaire |
C18H24N4O2 |
Poids moléculaire |
328.4 g/mol |
Nom IUPAC |
1-butyl-3-[3-(6-oxo-3-phenylpyridazin-1-yl)propyl]urea |
InChI |
InChI=1S/C18H24N4O2/c1-2-3-12-19-18(24)20-13-7-14-22-17(23)11-10-16(21-22)15-8-5-4-6-9-15/h4-6,8-11H,2-3,7,12-14H2,1H3,(H2,19,20,24) |
Clé InChI |
CGMZBXLXVYYATA-UHFFFAOYSA-N |
SMILES canonique |
CCCCNC(=O)NCCCN1C(=O)C=CC(=N1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


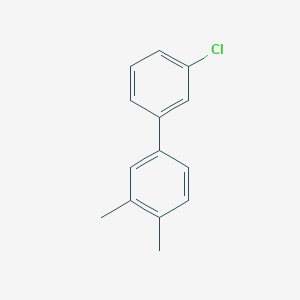
![3,3'-[(E)-Diazenediyl]bis(9-methyl-9H-carbazole)](/img/structure/B14396953.png)
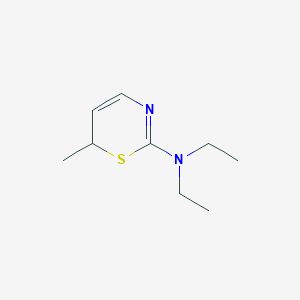
![4-{[(1-Benzothiophen-3-yl)methyl]sulfanyl}-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B14396978.png)
![2,6-Bis(2-methoxyphenyl)bicyclo[5.2.1]decane-4,10-dione](/img/structure/B14396982.png)
![1-[2-(1,3-Dithian-2-ylidene)-2-(4-fluorophenyl)ethyl]pyrrolidine](/img/structure/B14396983.png)
![N-Butyl-N'-[6-(morpholin-4-yl)pyridazin-3-yl]urea](/img/structure/B14396989.png)
silane](/img/structure/B14396995.png)
![Methyl 4-[methyl(3-oxo-3-phenylpropyl)amino]benzoate](/img/structure/B14397001.png)
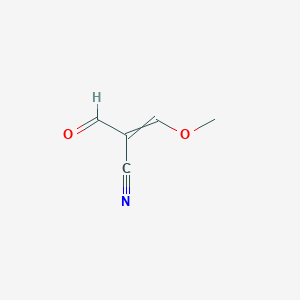
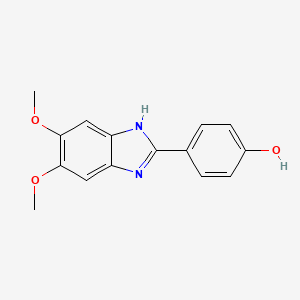
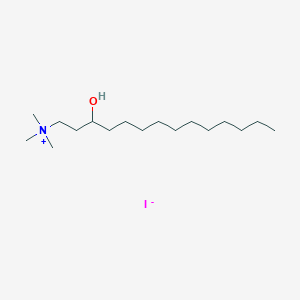
![5-[3-(Trifluoromethyl)phenyl]furan-2-carbohydrazide](/img/structure/B14397033.png)
